molecular formula C8H10BNO3 B1408583 (3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid CAS No. 1253911-87-3

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

Cat. No. B1408583
M. Wt: 178.98 g/mol
InChI Key: WYQDDUNFURCWPS-UHFFFAOYSA-N
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Description

“(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” is a chemical compound that has been mentioned in the context of biological evaluations . It has been associated with the synthesis of benzomorpholinone derivatives, which have been evaluated as BET bromodomain inhibitors for anti-hematologic malignancies activities .


Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a series of benzomorpholinone derivatives were synthesized and biologically evaluated as BETs inhibitors . Another study reported the regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper (I) catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” and related compounds has been confirmed by interpretation of 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving “(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid” and related compounds have been studied. For example, a one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one was developed .

Scientific Research Applications

  • Herbicidal Activity

    • Field : Agriculture
    • Application : The compound is used as a herbicide .
    • Method : The compound is synthesized from 5-fluoro-2-nitrophenol and applied to crops .
    • Results : Some of the synthesized compounds possess commercial levels of herbicidal activity comparable to other protox-inhibiting herbicides .
  • Medicinal Chemistry

    • Field : Medicine
    • Application : The 1,4-benzoxazine and its compounds have attracted synthetic and medicinal chemists because of their synthetic and biological applications .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These compounds have shown various biological activities including antibacterial, anticancer, antithrombotic, anticonvulsant, 5-HT6 receptor antagonists, bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activator of PGI2 receptor .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQDDUNFURCWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
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(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Reactant of Route 5
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid
Reactant of Route 6
(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid

Citations

For This Compound
1
Citations
M Sanches, NM Duffy, M Talukdar… - Nature …, 2014 - nature.com
Endoplasmic reticulum (ER) stress activates the unfolded protein response and its dysfunction is linked to multiple diseases. The stress transducer IRE1α is a transmembrane kinase …
Number of citations: 124 www.nature.com

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